

EDP-305: A Comparative Analysis of its Effects on Diverse Liver Cell Populations

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Compound of Interest

Compound Name: EDP-305

Cat. No.: B11930703

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A deep dive into the cellular mechanisms of the farnesoid X receptor (FXR) agonist, **EDP-305**, reveals distinct effects on hepatocytes, hepatic stellate cells, and macrophages. This comparison guide synthesizes preclinical data to illuminate the compound's potential in non-alcoholic steatohepatitis (NASH) by examining its cell-specific activities against other FXR agonists like obeticholic acid (OCA).

EDP-305 is a potent and selective non-bile acid agonist for the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[1][2][3][4] Its therapeutic potential for chronic liver diseases such as NASH is being actively investigated.[5] Preclinical studies have demonstrated that **EDP-305** modulates multiple pathways relevant to the progression of NASH, including exhibiting anti-inflammatory and anti-fibrotic properties. This guide provides a comparative analysis of **EDP-305**'s effects on different liver cell types, supported by experimental data and detailed methodologies.

Comparative Efficacy of EDP-305 and Obeticholic Acid (OCA)

EDP-305 has been shown to be a more potent FXR agonist than obeticholic acid (OCA). In a full-length FXR reporter assay using HEK cells, **EDP-305** demonstrated an EC50 value of 8 nM, which is 16-fold more potent than OCA's EC50 of 130 nM. Furthermore, **EDP-305** is highly selective for FXR with minimal activity against the TGR5 receptor, a characteristic that distinguishes it from the dual FXR/TGR5 agonist activity of OCA.

Table 1: In Vitro Potency and Target Gene Regulation

Parameter	EDP-305	Obeticholic Acid (OCA)	Cell Line
FXR Potency (EC50)	8 nM	130 nM	HEK cells
SHP mRNA Induction (at 12 nM)	5-fold	Minimal	Huh7.5 hepatocytes
BSEP mRNA Induction (at 12 nM)	18-fold	Minimal	Huh7.5 hepatocytes
CYP7A1 mRNA Repression (at 12 nM)	~95% reduction	~60% reduction	Huh7.5 hepatocytes

Data sourced from Enanta Pharmaceuticals presentations and publications.

Effects on Specific Liver Cell Types

The liver is a complex organ composed of various cell types, each playing a distinct role in both normal physiology and disease pathogenesis. Understanding the cell-specific effects of **EDP-305** is crucial to elucidating its therapeutic mechanism.

Hepatocytes: The Primary Target

As the main parenchymal cells of the liver, hepatocytes are the primary target for FXR agonists. **EDP-305** directly activates FXR in hepatocytes, leading to the regulation of genes involved in bile acid synthesis and transport, as well as lipid and glucose metabolism. In human Huh7.5 hepatocyte cell lines, **EDP-305** demonstrated a dose-dependent increase in the expression of key FXR target genes, Small Heterodimer Partner (SHP) and Bile Salt Export Pump (BSEP), and a reduction in Cholesterol 7 alpha-hydroxylase (CYP7A1) mRNA levels. Furthermore, studies in primary human hepatocytes confirmed these findings, showing **EDP-305**-induced mRNA expression of FGF19 and SHP. In addition to its effects on bile acid homeostasis, **EDP-305** has been shown to have favorable effects on lipid metabolism in hepatocytes, including enhanced LDL-cholesterol uptake and decreased triglyceride accumulation.

Hepatic Stellate Cells (HSCs): Key Mediators of Fibrosis

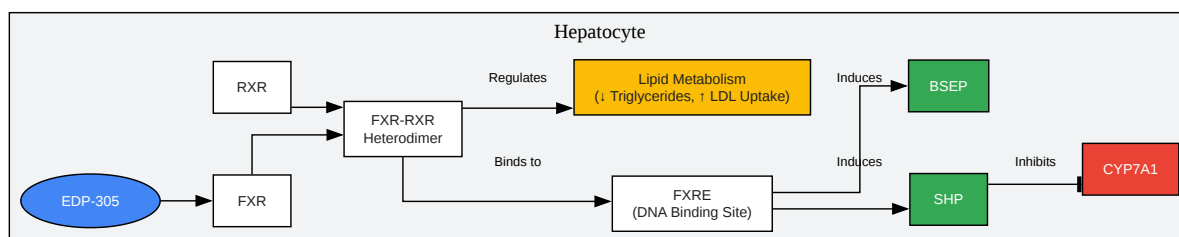
Hepatic stellate cells are the primary cell type responsible for the deposition of extracellular matrix during liver fibrosis. While one study suggests that **EDP-305** does not directly activate FXR in hepatic stellate cells due to insignificant mRNA expression of FXR-related genes in these cells compared to hepatocytes, other research indicates that **EDP-305** exhibits anti-fibrotic effects by indirectly modulating HSC activation. In vitro studies on primary murine hepatic stellate cells demonstrated that **EDP-305** dose-dependently suppressed cell proliferation and the expression of fibrogenic genes such as COL1A1, TGF β 1, and TIMP-1. Furthermore, in human hepatic stellate cell lines, **EDP-305** treatment led to a significant decrease in the expression of α -smooth muscle actin (α -SMA), collagen type 1 α 2 (COL1A2), collagen type 3 α 1 (COL3A1), and metalloproteinase inhibitors 1 and 2 (TIMP1 and TIMP2). This suggests that while direct activation may be minimal, the overall effect of **EDP-305** in the liver microenvironment leads to a reduction in HSC activation and fibrogenesis.

Macrophages: Modulators of Inflammation

Liver macrophages, including resident Kupffer cells and infiltrating monocyte-derived macrophages, play a critical role in the inflammatory processes that drive NASH. **EDP-305** has demonstrated anti-inflammatory gene signatures in human macrophage cell lines. This is consistent with the known role of FXR in modulating inflammatory responses in the liver.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.



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Figure 1: Simplified FXR signaling pathway in hepatocytes upon activation by **EDP-305**.



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Figure 2: General experimental workflow for preclinical evaluation of **EDP-305**.

Experimental Protocols

In Vitro FXR Reporter Assay

- Objective: To determine the potency (EC₅₀) of **EDP-305** and OCA in activating the farnesoid X receptor.
- Cell Line: Human Embryonic Kidney (HEK) cells or Chinese Hamster Ovary (CHO) cells.
- Method:
 - Cells are transiently co-transfected with a full-length human FXR expression vector and a luciferase reporter plasmid containing FXR response elements (FXREs).
 - Transfected cells are seeded into 96-well plates and allowed to adhere.

- Cells are then treated with increasing concentrations of **EDP-305**, OCA, or a vehicle control for 18-24 hours.
- Following treatment, cells are lysed, and luciferase activity is measured using a luminometer.
- EC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Gene Expression Analysis in Huh7.5 Cells

- Objective: To assess the effect of **EDP-305** and OCA on the expression of FXR target genes.
- Cell Line: Human Huh7.5 hepatocyte cell line.
- Method:
 - Huh7.5 cells are seeded in 6-well plates and grown to sub-confluency.
 - Cells are treated with a fixed concentration (e.g., 12 nM) of **EDP-305**, OCA, or a vehicle control for a specified period (e.g., 24 hours).
 - Total RNA is extracted from the cells using a suitable RNA isolation kit.
 - RNA is reverse-transcribed into cDNA.
 - Quantitative real-time PCR (qRT-PCR) is performed using specific primers for SHP, BSEP, CYP7A1, and a housekeeping gene (e.g., GAPDH) for normalization.
 - The relative fold change in gene expression is calculated using the $\Delta\Delta C_t$ method.

In Vivo Murine Model of NASH (Methionine/Choline-Deficient - MCD - Diet)

- Objective: To evaluate the anti-fibrotic and anti-steatotic effects of **EDP-305** in a preclinical model of NASH.
- Animal Model: C57BL/6 mice.

- Method:
 - Mice are fed a methionine/choline-deficient (MCD) diet to induce steatohepatitis and fibrosis.
 - After a pre-determined period to establish liver injury (e.g., 4 weeks), mice are randomized into treatment groups.
 - Treatment groups receive daily oral gavage of **EDP-305** (e.g., 10 or 30 mg/kg), OCA (e.g., 30 mg/kg), or a vehicle control for a specified duration (e.g., 4-8 weeks).
 - Throughout the study, serum levels of liver injury markers (ALT, AST) can be monitored.
 - At the end of the treatment period, mice are euthanized, and liver tissue is collected.
 - Liver sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis and inflammation, and with Sirius Red for visualization and quantification of collagen deposition (fibrosis).
 - A portion of the liver tissue can be used for gene expression analysis of fibrotic and inflammatory markers.

In conclusion, **EDP-305** demonstrates a distinct and potent profile as an FXR agonist with significant effects on multiple liver cell types. Its direct action on hepatocytes to modulate metabolic pathways, coupled with its indirect anti-fibrotic and anti-inflammatory effects on hepatic stellate cells and macrophages, underscores its potential as a multifaceted therapeutic agent for NASH. The comparative data suggests a favorable profile for **EDP-305** over OCA in terms of potency and selectivity, warranting its continued clinical development.

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